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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746 Get Quote

An In-depth Technical Guide to the Reactivity of 2-Fluoro-4-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-4-iodo-5-methylpyridine is a versatile heterocyclic building block of significant

interest in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern,

featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, allows for

highly selective and sequential functionalization. This dual reactivity makes it an invaluable

intermediate for constructing complex molecular architectures and for the synthesis of novel

drug candidates, particularly in the fields of oncology and neurological disorders.[1][2]

This technical guide provides a comprehensive overview of the core reactivity principles of 2-
fluoro-4-iodo-5-methylpyridine. It includes detailed experimental protocols for key

transformations, quantitative data from representative reactions, and logical workflow diagrams

to assist researchers in leveraging the synthetic potential of this compound.

Physicochemical Properties and Safety
A summary of the key properties of 2-fluoro-4-iodo-5-methylpyridine is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b124746?utm_src=pdf-interest
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.chemimpex.com/products/28715
https://www.nbinno.com/pharmaceutical-intermediates/2-fluoro-5-iodo-4-methylpyridine-key-pharmaceutical-intermediate-drug-synthesis-nk
https://www.chemimpex.com/products/28715
https://www.nbinno.com/pharmaceutical-intermediates/2-fluoro-5-iodo-4-methylpyridine-key-pharmaceutical-intermediate-drug-synthesis-nk
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 153034-94-7

Molecular Formula C₆H₅FIN

Molecular Weight 237.01 g/mol

Appearance White to off-white crystalline powder

Melting Point 38-47 °C

Purity ≥ 99% (GC)

Safety Information: GHS hazard statements indicate that this compound is harmful if swallowed

(H302) and causes serious eye damage (H318). Appropriate personal protective equipment

should be used during handling.

Core Reactivity Principles: A Tale of Two Halogens
The synthetic utility of 2-fluoro-4-iodo-5-methylpyridine stems from the differential reactivity

of its two halogen substituents. The reactivity is dictated by the position of the halogen on the

electron-deficient pyridine ring.

C-4 Iodo Group: The carbon-iodine bond is the weakest carbon-halogen bond. This position

is highly susceptible to palladium-catalyzed cross-coupling reactions, where the rate-

determining step is typically the oxidative addition of the palladium(0) catalyst to the C-I

bond. This site is the primary handle for forming new carbon-carbon and carbon-nitrogen

bonds.

C-2 Fluoro Group: The fluorine atom at the C-2 position is strongly activated by the adjacent

ring nitrogen, making this site highly electron-deficient. Consequently, it is primed for

nucleophilic aromatic substitution (SNAr) reactions. The strong electronegativity of fluorine

makes it an excellent leaving group in this context.

This predictable selectivity allows for a modular approach to synthesis, where the C-4 position

can be functionalized first via cross-coupling, leaving the C-2 fluoro group available for a

subsequent nucleophilic substitution.
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Caption: Selective functionalization sites on 2-fluoro-4-iodo-5-methylpyridine.

Section 1: Palladium-Catalyzed Cross-Coupling at
the C-4 Position
The C-4 iodo group is the preferred site for a variety of palladium-catalyzed cross-coupling

reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine

core and various aryl or vinyl boronic acids or esters.

While specific data for 2-fluoro-4-iodo-5-methylpyridine is not widely published, the following

table provides expected yields based on the Suzuki-Miyaura coupling of a close structural

analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These values

serve as a strong baseline for what can be expected under similar conditions.
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Arylboronic Acid Product Expected Yield (%)[3]

Phenylboronic acid
2-Fluoro-5-methyl-4-

phenylpyridine
~85

4-Methylphenylboronic acid
2-Fluoro-5-methyl-4-(p-

tolyl)pyridine
~88

4-Methoxyphenylboronic acid

2-Fluoro-4-(4-

methoxyphenyl)-5-

methylpyridine

~90

3-Chlorophenylboronic acid
4-(3-Chlorophenyl)-2-fluoro-5-

methylpyridine
~82

This representative protocol is adapted from established procedures for halopyridines.[3]

Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-iodo-5-methylpyridine (1.0

eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).

Repeat this cycle three times.

Catalyst and Solvent Addition: Under the inert atmosphere, add

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add anhydrous 1,4-dioxane

and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of

substrate).[3]

Reaction: Stir the mixture vigorously at 85-95 °C. Monitor the reaction progress by TLC or

LC-MS. Reactions are typically complete within 12-18 hours.[3]

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagent Setup
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2. Inert Atmosphere
(Evacuate/Backfill Ar)

3. Add Catalyst & Solvent
(Pd(PPh₃)₄, Dioxane/H₂O)

4. Heat & Stir
(85-95 °C, 12-18h)

5. Work-up
(EtOAc, H₂O, Brine)

6. Purify
(Column Chromatography)

Final Product
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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position and

a terminal alkyne, a valuable transformation for introducing linear, sp-hybridized fragments.

The following data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides

a strong indication of the high yields achievable for this class of compounds under mild, room

temperature conditions.[4]

Terminal Alkyne Product Yield (%)[4]

1-Ethyl-4-ethynylbenzene
6-((4-Ethylphenyl)ethynyl)-3-

fluoropicolinonitrile
92

Phenylacetylene
3-Fluoro-6-

(phenylethynyl)picolinonitrile
93

1-Ethynyl-4-methoxybenzene

3-Fluoro-6-((4-

methoxyphenyl)ethynyl)picolin

onitrile

85

Prop-2-yn-1-ol
3-Fluoro-6-(3-hydroxyprop-1-

yn-1-yl)picolinonitrile
90

This protocol is based on standard procedures for iodoarenes.[5]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-fluoro-4-iodo-5-
methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02

eq), and copper(I) iodide (CuI) (0.04 eq).[5]
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Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N)

(2.0 eq). Stir the mixture at room temperature for 10 minutes.

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC

or GC-MS.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the residue by column chromatography.

1. Reagent Setup
(Iodopyridine, Pd/Cu Catalysts)

2. Add Solvent & Base
(THF, Et₃N)

3. Add Alkyne
4. Stir & Heat
(RT to 70 °C)

5. Work-up
(H₂O, Extraction)

6. Purify
(Column Chromatography)

Final Product

1. Reagent Setup in Vial
(Iodopyridine, Amine, Pd Catalyst, Ligand, Base)

2. Add Solvent
(Toluene or Dioxane)

3. Microwave Irradiation
(100-140 °C, 15-30 min)

4. Work-up
(Dilute & Filter)

5. Purify
(Column Chromatography)

Final Product

1. Dissolve Substrate
(in DMF or DMSO)

2. Add Nucleophile
(& Base if needed)

3. Heat Mixture
(80-150 °C)

4. Quench & Extract
(H₂O, Organic Solvent)

5. Purify
(Chromatography)

Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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